PARP-1 Inhibitory Potency: IC50 = 50 nM in HeLa Cellular Assay
In a direct head-to-head analysis within the same patent family (US8765972), 2-ethoxy-N-[4-(2-oxopyrrolidin-1-yl)phenyl]naphthalene-1-carboxamide (Compound 3) inhibited PARP-1 in human HeLa cells with an IC50 of 50 nM. In contrast, the non-ethoxylated core scaffold (Compound 127) exhibited an IC50 of 127 nM under identical conditions, and the des-methyl analog (Compound 18) showed an IC50 of 4.9 nM. The 50 nM IC50 positions Compound 3 as a mid-nanomolar PARP-1 inhibitor with a defined SAR window relative to both weaker and stronger analogs, enabling dose-response studies at concentrations that avoid off-target effects seen with sub-nanomolar inhibitors [1].
| Evidence Dimension | PARP-1 inhibition IC50 |
|---|---|
| Target Compound Data | IC50 = 50 nM |
| Comparator Or Baseline | Compound 127: IC50 = 127 nM; Compound 18: IC50 = 4.9 nM |
| Quantified Difference | 2.5-fold more potent than Compound 127; 10-fold less potent than Compound 18 |
| Conditions | Human HeLa cells, H2O2-induced PAR formation, 30 min compound pre-incubation followed by 15 min H2O2 challenge |
Why This Matters
The 50 nM IC50 provides a balanced potency suitable for mechanistic studies where excessive target suppression may confound results; procurement of this specific compound ensures a well-characterized potency reference point within the naphthalene carboxamide PARP-1 inhibitor series.
- [1] BindingDB Entry BDBM124950. Affinity Data: IC50 = 50 nM for PARP-1 inhibition in human HeLa cells. Associated patent: US8765972, Compound 3. View Source
